Home > Products > Screening Compounds P41398 > Lenalidomide-PEG1-azide
Lenalidomide-PEG1-azide -

Lenalidomide-PEG1-azide

Catalog Number: EVT-8236219
CAS Number:
Molecular Formula: C17H18N6O5
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Lenalidomide-PEG1-azide involves several steps that typically include the following:

  1. Preparation of PEG Linker: The PEG component is synthesized or purchased as a pre-functionalized azide derivative. This involves the reaction of PEG with sodium azide under controlled conditions to ensure high purity and yield.
  2. Attachment to Lenalidomide: The functionalized PEG linker is then conjugated to lenalidomide through a suitable coupling reaction, often utilizing conditions that promote the formation of stable amide or ester bonds.
  3. Purification: The final product is purified using techniques such as precipitation, chromatography, or dialysis to remove unreacted materials and by-products.
  4. Characterization: The synthesized compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

Lenalidomide-PEG1-azide consists of three main components:

  • Lenalidomide Backbone: This part provides the compound's biological activity.
  • PEG Linker: A hydrophilic segment that enhances solubility and bioavailability.
  • Azide Functional Group: Enables click chemistry reactions for further functionalization.
Chemical Reactions Analysis

Reactions and Technical Details

Lenalidomide-PEG1-azide can participate in various chemical reactions:

  1. Click Chemistry: The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of alkyne-containing molecules such as fluorophores or other therapeutic agents.
  2. Hydrolysis: Under certain conditions, the ester bonds formed during synthesis may hydrolyze, affecting stability.
  3. Bioconjugation Reactions: The functional groups present can facilitate bioconjugation with proteins or antibodies for targeted delivery systems .
Mechanism of Action

Process and Data

Lenalidomide exerts its effects primarily through modulation of immune response and direct anti-cancer activity. It acts by binding to cereblon, a component of an E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors that promote tumor growth.

In the context of Lenalidomide-PEG1-azide:

  • The PEG linker enhances solubility and circulation time in biological systems.
  • The azide allows for post-synthetic modifications that can tailor the therapeutic profile by attaching various biomolecules.
    This mechanism supports its application in targeted protein degradation strategies .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lenalidomide-PEG1-azide exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to the PEG component.
  • Stability: Generally stable under physiological conditions but may require careful handling due to potential hydrolysis of ester bonds.
  • Molecular Weight: Varies based on the length of the PEG chain; typically ranges from 200 to 5000 Da depending on specific applications.

Characterization techniques such as NMR spectroscopy confirm these properties by providing insights into molecular interactions and stability profiles .

Applications

Scientific Uses

Lenalidomide-PEG1-azide has several significant applications in scientific research:

  • Targeted Drug Delivery: Utilized in developing drug delivery systems that improve therapeutic efficacy while minimizing side effects.
  • Bioconjugation Studies: Serves as a tool in bioconjugation studies where precise control over molecular interactions is necessary.
  • Cancer Research: Explored for its potential in targeted cancer therapies through E3 ligase-mediated degradation pathways.
Introduction to Proteolysis Targeting Chimeras and the Role of Cereblon-Targeting Ligands

Evolution of Proteolysis Targeting Chimera Technology: From Concept to Clinical Relevance

The development of Proteolysis Targeting Chimera (PROTAC) technology represents a paradigm shift in therapeutic approaches, transitioning from traditional occupancy-based inhibition to event-driven catalytic protein degradation. Early PROTACs utilized peptide-based ligands to recruit E3 ubiquitin ligases, facing significant challenges in cellular permeability and stability. The field advanced substantially with the incorporation of small-molecule E3 ligase ligands, particularly those targeting Cereblon (CRBN), which offer superior pharmacokinetic properties and synthetic tractability. Modern heterobifunctional degraders integrate optimized linkers and ligation chemistries, enabling precise spatial orientation between the E3 ligase and the target protein. This evolution is exemplified by compounds employing Lenalidomide-PEG1-azide, which serves as a CRBN-recruiting module with an integrated polyethylene glycol linker and terminal azide functionality for "click chemistry" conjugation to target protein ligands. These advancements have propelled PROTACs from theoretical constructs to clinical candidates, with several CRBN-based degraders now in human trials for oncology and inflammatory disorders [1] [2].

Structural and Functional Significance of Cereblon in Ubiquitin-Proteasome System Modulation

Cereblon functions as a substrate recognition component within the Cullin Ring Ubiquitin Ligase 4 complex, where it plays a critical role in orchestrating the ubiquitination cascade that directs proteins to proteasomal destruction. Structurally, Cereblon contains a three-domain architecture with a C-terminal β-hairpin loop that undergoes ligand-induced conformational changes essential for substrate recruitment. Lenalidomide and its derivatives bind within the tri-tryptophan pocket of the thalidomide binding domain, triggering a shift in the protein's surface topology that creates neo-interfaces capable of engaging specific protein substrates. This induced proximity mechanism enables PROTACs containing Cereblon ligands like Lenalidomide-PEG1-azide to facilitate ubiquitin transfer to disease-relevant proteins that lack natural affinity for the E3 complex. The intrinsic flexibility of Cereblon's binding pocket accommodates various ligand modifications while preserving catalytic function, making it exceptionally suitable for PROTAC engineering applications.

Table 1: Key Structural Elements of Cereblon Relevant to PROTAC Design

Structural DomainFunctional RoleLigand Interaction Site
N-terminal DomainCullin 4 AssociationNot applicable
Thalidomide Binding DomainSubstrate RecruitmentTri-tryptophan pocket (Trp380, Trp386, Trp400)
C-terminal β-HairpinConformational RegulationPost-ligand binding rearrangement site

Rationale for Lenalidomide as a Cereblon Ligand in PROTAC Design

Lenalidomide derivatives serve as the predominant Cereblon-recruiting ligands in contemporary PROTAC development due to their well-characterized molecular pharmacology and favorable drug-like properties. The phthalimide moiety of Lenalidomide establishes critical hydrogen bonding interactions with Cereblon's tri-tryptophan pocket, while the glutarimide ring participates in complementary hydrophobic contacts that stabilize the complex. Lenalidomide-PEG1-azide enhances this core pharmacophore through strategic molecular engineering:

  • Clinical Validation: As an analog of an FDA-approved immunomodulatory drug, Lenalidomide-based PROTAC components benefit from established safety profiles and predictable cellular behavior, accelerating translational development [2].
  • Modularity: The terminal azide group (-N₃) enables efficient copper-catalyzed azide-alkyne cycloaddition with alkyne-containing target protein ligands, facilitating rapid PROTAC assembly without extensive synthetic optimization [1].
  • Synthetic Tractability: Lenalidomide-PEG1-azide (CAS 2185795-67-7 / 2399455-45-7) incorporates a short polyethylene glycol spacer that balances hydrophilicity and molecular flexibility while maintaining a manageable molecular weight of 386.36 g/mol (C₁₇H₁₈N₆O₅), crucial for preserving cellular permeability in final PROTAC constructs [1] [2].
  • Chemical Versatility: Beyond copper-catalyzed reactions, the azide functionality undergoes strain-promoted alkyne-azide cycloaddition with dibenzocyclooctyne or bicyclononyne derivatives, enabling bioorthogonal conjugation strategies in complex biological environments.

Table 2: Comparative Advantages of Lenalidomide Derivatives in PROTAC Design

CharacteristicLenalidomide-PEG1-azideFirst-Generation LigandsSignificance in PROTAC Development
Binding Affinity for CereblonHigh (nM range)Moderate to LowEnables efficient E3 ligase recruitment at low compound concentrations
Linker FunctionalizationTerminal azide for click chemistryCarboxylic acids or amines requiring activationStreamlines PROTAC assembly via bioorthogonal reactions
Solubility ProfileEnhanced by PEG spacerVariable, often lowImproves bioavailability and reduces aggregation
Structural ModularityDefined spacer length (PEG1)Inconsistent linker geometriesPredictable distance between E3 ligase and target protein

The molecular architecture of Lenalidomide-PEG1-azide (chemical structure: O=C(NC₁=CC=CC₂=C₁CN(C(CC₃)C(NC₃=O)=O)C₂=O)COCCN=[N+]=[N-]) exemplifies rational PROTAC component design. The phthalimido-glutarimide moiety ensures high-affinity Cereblon engagement, while the ethylene glycol spacer provides chemical stability and spatial extension. The terminal azide group serves as a bioorthogonal handle for conjugation to target-binding warheads via cycloaddition chemistry, enabling the creation of bifunctional molecules capable of inducing degradation of oncoproteins, transcription factors, and other challenging therapeutic targets [1] [2]. This carefully balanced integration of recognition elements, linker chemistry, and conjugation functionality positions Lenalidomide-PEG1-azide as a versatile building block in the expanding toolkit for targeted protein degradation.

Properties

Product Name

Lenalidomide-PEG1-azide

IUPAC Name

2-(2-azidoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide

Molecular Formula

C17H18N6O5

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C17H18N6O5/c18-22-19-6-7-28-9-15(25)20-12-3-1-2-10-11(12)8-23(17(10)27)13-4-5-14(24)21-16(13)26/h1-3,13H,4-9H2,(H,20,25)(H,21,24,26)

InChI Key

GGIQROQPJRHRQW-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCN=[N+]=[N-]

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCN=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.